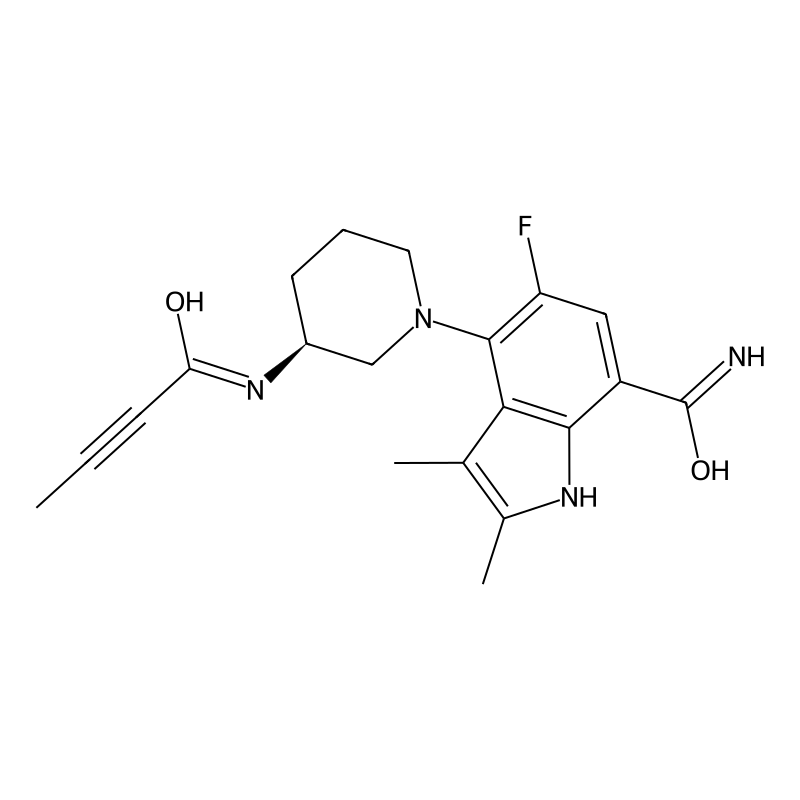

Branebrutinib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Branebrutinib BMS-986195 structure activity relationship

Introduction to Branebrutinib and BTK

This compound (BMS-986195) is a potent, highly selective, oral, small-molecule, covalent, and irreversible inhibitor of Bruton's tyrosine kinase (BTK) [1] [2]. BTK is a crucial enzyme in the immune system, belonging to the Tec family of non-receptor tyrosine kinases. It is essential for signaling through the B-cell receptor (BCR) and several Fc receptors (FcγR, FcεR) [1] [2] [3]. Given its role in B cell and myeloid cell activation, BTK is a promising therapeutic target for treating various autoimmune diseases such as rheumatoid arthritis, lupus, and Sjögren's syndrome [1] [2].

The drug discovery strategy aimed to identify a covalent inhibitor with the intrinsic potency, selectivity, and pharmacokinetic (PK) properties necessary for rapid systemic inactivation of BTK following a very low oral dose [2]. This strategy successfully led to the identification of this compound, which has advanced into clinical studies based on its excellent efficacy in animal models and a desirable tolerability profile [2] [3].

Key Properties and Experimental Data

The table below summarizes the core in vitro and in vivo characteristics of this compound.

| Aspect | Details |

|---|---|

| Molecular Formula | C₂₀H₂₃FN₄O₂ [4] |

| Molecular Weight | 370.428 g/mol [4] |

| Mechanism of Action | Covalent, irreversible inhibitor of BTK [2] |

| Primary Target (IC₅₀) | BTK (0.1 nM) [5] |

| Related Targets (IC₅₀) | TEC (0.9 nM), BMX (1.5 nM), TXK (5 nM) [5] |

| Selectivity | >5,000-fold selective for BTK over 240 other kinases [1] [5] |

| Human Whole Blood Assay (IC₅₀) | Inhibition of BCR-stimulated CD69 on B cells (11 nM) [5] |

| In Vivo Half-life (Plasma) | Short across species (0.46 - 4.3 hours) [5] |

| Oral Bioavailability | High in multiple species (e.g., 100% in mice, 74% in rats) [5] |

Discovery Strategy and Structure-Activity Relationship (SAR)

The discovery of this compound was the result of a deliberate strategy to optimize a series of inhibitors for rapid and efficient target inactivation [2].

- Strategic Goals: The team sought a covalent inhibitor that would combine high intrinsic potency with favorable PK properties. The goal was to achieve a rapid rate of systemic BTK inactivation after a low oral dose. The long half-life of the BTK protein itself (115-154 hours in humans) [1] meant that a covalent inhibitor could sustain pharmacodynamic effects long after the drug itself was cleared from the bloodstream [1] [2].

- SAR and Molecular Design: Research involved the exploration of novel, conformationally constrained chemical scaffolds. While the specific structural evolution of this compound is highly technical, the overall SAR work focused on enhancing potency and selectivity while reducing safety liabilities. This included designing molecules with locked atropisomers to achieve a specific and optimal three-dimensional shape for binding to BTK [6] [7]. The resulting structure of this compound allows it to potently and covalently bind to the cysteine 481 (Cys481) residue in the active site of BTK, leading to its irreversible inactivation [1] [2].

Key Experimental Models and Protocols

To characterize this compound, several key experiments were conducted, the methodologies of which are crucial for researchers to understand.

1. BTK Occupancy Assay (Clinical PD Biomarker)

- Objective: To measure the extent and duration of BTK inhibition in subjects' blood cells following drug administration [1].

- Methodology: A mass spectrometry assay was used to directly distinguish and quantify drug-occupied BTK versus free BTK in peripheral blood mononuclear cells (PBMCs). This high-resolution PD assay provided direct data on target engagement over time [1].

- Workflow: PBMC samples were collected from participants, proteins were digested, and BTK-derived peptides were analyzed by mass spectrometry. The specific peptide containing the covalently bound drug could be distinguished from the unmodified peptide, allowing for precise calculation of BTK occupancy percentage [1].

2. In Vivo Efficacy Models

- Objective: To evaluate the potency of this compound in disease-relevant animal models [1] [5].

- Murine Arthritis Models: The drug was tested in collagen-induced arthritis (CIA) and collagen antibody-induced arthritis (CAIA) models. Mice were administered this compound orally once daily, and efficacy was assessed by measuring the reduction in clinical arthritis scores, histological joint damage, and bone mineral density loss [1].

- Lupus Nephritis Model: The drug was evaluated in the NZB/W lupus-prone mouse model. Animals were treated with this compound (e.g., 0.2, 0.5, and 1.5 mg/kg by oral gavage), and reduction in proteinuria and other disease markers were measured [5].

3. Selectivity Profiling

- Objective: To ensure this compound did not inhibit other kinases, which could lead to off-target side effects [1] [5].

- Methodology: The compound was screened against a panel of 240 kinases.

- Result: this compound demonstrated exceptional selectivity, showing >5,000-fold selectivity for BTK over most other kinases. Only four kinases from the same Tec family (TEC, BMX, TXK, ITK) showed less, though still significant, selectivity (9 to 1,000-fold) [1] [5].

Safety and Pharmacokinetics in Humans

A first-in-human, double-blind, placebo-controlled Phase I study (NCT02705989) evaluated the safety and PK/PD of this compound in healthy participants [1].

- Safety: this compound was well tolerated at single doses up to 30 mg and multiple doses up to 10 mg daily for 14 days. The majority of adverse events (AEs) were mild or moderate. One serious AE led to discontinuation, but the overall safety profile was favorable [1].

- Pharmacokinetics (PK): The drug was rapidly absorbed, reaching maximum plasma concentration within 1 hour. It had a short plasma half-life (1.2-1.7 hours), falling to undetectable levels within 24 hours [1].

- Pharmacodynamics (PD): Despite the short plasma half-life, BTK occupancy was rapid and sustained. A single 10 mg dose achieved 100% BTK occupancy. The occupancy decayed slowly over time, with a half-life of 115-154 hours, aligning with the natural turnover rate of the BTK protein. This demonstrated that the pharmacodynamic effect persists long after the drug is cleared from circulation [1].

BTK Signaling Pathway and Drug Action

The following diagram illustrates the key signaling pathways mediated by BTK that are relevant to autoimmune diseases, and where this compound acts.

Key: BCR (B-cell receptor), FcR (Fc receptors), RANK (Receptor activator of NF-κB). This compound covalently inhibits BTK, disrupting downstream pro-inflammatory signaling.

References

- 1. Safety, pharmacokinetics and pharmacodynamics of this compound ... [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of this compound (BMS-986195): A Strategy for ... [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of this compound (BMS-986195): A Strategy for ... [sciencedirect.com]

- 4. : Uses, Interactions, Mechanism of... | DrugBank Online this compound [go.drugbank.com]

- 5. This compound (BMS-986195) | BTK inhibitor | Mechanism [selleckchem.com]

- 6. S. H. Watterson | Semantic Scholar [semanticscholar.org]

- 7. Claudine Pulicicchio | Bristol-Myers Squibb | 4 Publications [scispace.com]

BTK as a Therapeutic Target and Branebrutinib's Mechanism

Bruton's Tyrosine Kinase (BTK) is crucial for signaling in multiple immune pathways. Branebrutinib is designed to irreversibly inhibit BTK, providing long-lasting effects.

- Role of BTK in Immunity and Disease: BTK is a non-receptor tyrosine kinase essential for signaling through the B-cell receptor (BCR) and several other receptors, including the Fcγ receptor in monocytes, Fcε receptor in granulocytes, and the RANK receptor in osteoclasts [1] [2]. This central role makes BTK a rational target for autoimmune diseases like rheumatoid arthritis, systemic lupus erythematosus, and Sjögren's syndrome [3].

- Molecular Mechanism of this compound: this compound is a covalent, irreversible inhibitor that binds to a cysteine residue (Cys481) in the ATP-binding pocket of BTK, leading to permanent enzyme inactivation [3] [2]. It demonstrates high potency and selectivity, showing over 5,000-fold selectivity for BTK compared to 240 other kinases, with only four related Tec family kinases being less selectively inhibited [3].

The following diagram illustrates how this compound covalently inhibits BTK and its impact on key signaling pathways.

This compound covalently binds BTK at Cys481, irreversibly inhibiting downstream signaling.

Preclinical Profile and Discovery Rationale

The discovery of this compound was guided by a strategy to identify a molecule with optimal properties for rapid and sustained BTK inactivation [2].

- Strategy for Identifying this compound: The goal was to develop a covalent inhibitor with the intrinsic potency, selectivity, and pharmacokinetic (PK) properties necessary for rapid systemic BTK inactivation at a low dose [2]. This approach leveraged the long half-life of the BTK protein itself to extend the drug's pharmacodynamic effect, allowing for lower dosing and reduced potential for off-target effects [3].

- Key Preclinical Data: In murine models of collagen-induced arthritis and lupus nephritis, this compound demonstrated robust efficacy, protecting against clinical disease, joint damage, and bone density loss. Maximal efficacy was observed at low oral doses (≥0.5 mg/kg/day) that achieved ≥90% BTK inactivation [3].

The table below summarizes key quantitative data from this compound's preclinical profile.

| Profile Aspect | Preclinical Findings |

|---|---|

| Biochemical Potency | Demonstrated high intrinsic potency as a covalent BTK inhibitor [2]. |

| Selectivity | >5,000-fold selectivity for BTK over 240 other kinases [3]. |

| In Vivo Efficacy (Murine Models) | |

| Collagen-Induced Arthritis | Maximal efficacy at doses ≥0.5 mg/kg/day orally [3]. |

| Lupus Nephritis | Potent efficacy with BTK inhibition at doses as low as 0.2 mg/kg [3]. |

Clinical Pharmacokinetics and Pharmacodynamics

A Phase I study in healthy participants characterized the safety, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound [3].

- Study Design: This was a double-blind, placebo-controlled, single- and multiple-ascending dose (SAD/MAD) study. It included a dedicated cohort for first-generation Japanese participants (JMAD). Doses ranged from 0.3 mg to 30 mg in the SAD part and 0.3 mg to 10 mg in the MAD parts, administered daily for 14 days [3].

- Pharmacokinetics (PK): this compound was rapidly absorbed, with maximum plasma concentration (C~max~) reached within 1 hour. It had a short plasma half-life of 1.2–1.7 hours, and plasma levels dropped to undetectable within 24 hours [3].

- Pharmacodynamics (PD) and BTK Occupancy: Despite its short plasma presence, this compound achieved rapid and high BTK occupancy. A single 10 mg dose achieved 100% BTK occupancy in peripheral blood. The half-life of BTK occupancy decay was much longer (115–154 hours), meaning a single dose produced sustained BTK inhibition long after the drug cleared from the bloodstream [3].

The following diagram outlines the workflow and key findings from the Phase I clinical study.

Phase I study demonstrated favorable PK/PD and safety profile for this compound.

The table below summarizes the key clinical parameters from the Phase I study.

| Parameter | Findings from Phase I Study |

|---|---|

| Doses Studied | SAD: 0.3 - 30 mg; MAD: 0.3 - 10 mg daily for 14 days [3]. |

| Plasma T~max~ | Within 1 hour [3]. |

| Plasma Half-life | 1.2 - 1.7 hours [3]. |

| BTK Occupancy | 100% after a single 10 mg dose [3]. |

| BTK Occupancy Half-life | 115 - 154 hours [3]. |

| Safety Profile | Well tolerated; most adverse events (AEs) were mild or moderate [3]. |

Clinical Development Status

Based on the strong preclinical and Phase I data, this compound has advanced into further clinical studies to evaluate its efficacy in autoimmune conditions [4] [3].

- Ongoing Clinical Trials: As of the latest data, this compound is in Phase II clinical trials for the treatment of systemic lupus erythematosus and Sjögren's syndrome [4].

- Differentiation from Other BTK Inhibitors: While several BTK inhibitors (e.g., ibrutinib, acalabrutinib) are FDA-approved for B-cell malignancies, this compound is part of a newer wave of inhibitors being developed primarily for autoimmune diseases, alongside others like tolebrutinib and evobrutinib (for multiple sclerosis) [4].

Experimental Protocols for Key Assays

The development of this compound utilized specific experimental methodologies to characterize its interaction with BTK.

- BTK Occupancy Measurement using Mass Spectrometry: A mass spectrometry-based assay was used in the Phase I study to measure the percentage of drug-occupied versus free BTK in human peripheral blood samples [3].

- Biochemical Kinase Activity and Inhibition (ADP-Glo Assay): The biochemical activity of BTK and its inhibition by this compound can be assessed using an ADP-Glo Kinase Assay [4]. This is a luminescent assay that measures ADP produced by a kinase reaction.

- Cellular Target Engagement (TR-FRET Assay): Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) can be used to study the binding kinetics of this compound to BTK in a cellular environment [4].

References

what is the mechanism of action of Branebrutinib

Molecular Mechanism of Action

Branebrutinib works by covalently and irreversibly binding to Bruton's Tyrosine Kinase (BTK), permanently inactivating it.

- Target Specificity: this compound is designed to be highly selective for BTK. It demonstrates more than 5,000-fold selectivity for BTK over 240 other kinases. Within the same kinase family (Tec family), its selectivity ranges from 9- to 1010-fold [1] [2].

- Covalent Binding: The inhibitor forms a permanent covalent bond with a cysteine residue (Cys481) located in the active site of the BTK enzyme. This bond rapidly inactivates BTK's enzymatic function, preventing it from participating in downstream signaling pathways [3] [2] [4].

- Key Biological Effect: By inactivating BTK, this compound disrupts signaling through several critical immune receptors, including the B-cell receptor (BCR) and Fc receptors (FcγR, FcεRI). This disruption affects the activation, proliferation, and survival of B cells and also inhibits pro-inflammatory signaling in myeloid cells like monocytes and macrophages [1] [4].

The following diagram illustrates the key signaling pathways that this compound inhibits through its action on BTK.

Quantitative Pharmacology

The promising profile of this compound is supported by robust quantitative data from preclinical and clinical studies.

| Parameter | Findings | Context / Significance |

|---|---|---|

| BTK Occupancy (RO) | 100% after single 10 mg dose [1] | Demonstrates rapid and complete target engagement in humans. |

| BTK Occupancy Half-life | 115–154 hours (~5–6 days) [1] | Long-lasting effect despite short plasma half-life; enables sustained inhibition. |

| Plasma Half-life (t₁/₂) | 1.2–1.7 hours [1] | Rapidly cleared from circulation. |

| Time to Cₘₐₓ (Tₘₐₓ) | <1 hour [1] | Rapidly absorbed after oral administration. |

| Selectivity | >5,000-fold over most other kinases [1] [2] | Suggests potential for a reduced off-target toxicity profile. |

| Efficacious Dose (Preclinical) | ≥0.5 mg/kg (once daily) [1] [2] | Achieved ≥90% BTK occupancy and maximal efficacy in animal models of RA and lupus. |

Key Experimental Evidence

The development of this compound is backed by detailed experimental protocols, particularly a first-in-human Phase I study.

- Study Design: A randomized, double-blind, placebo-controlled, Phase I study (NCT02705989) in healthy participants. It included Single-Ascending Dose (SAD: 0.3–30 mg), Multiple-Ascending Dose (MAD: 0.3–10 mg daily for 14 days), and a Japanese cohort (JMAD) [1].

- Primary Endpoint: Safety and tolerability. The study concluded this compound was well-tolerated, with most adverse events being mild to moderate [1].

- Key Pharmacodynamic Assay: A mass spectrometry-based method was used to directly measure the ratio of drug-occupied to unoccupied BTK protein in human peripheral blood mononuclear cells (PBMCs). This provided high-resolution data on target engagement and its duration [1].

- Preclinical Models: Efficacy was demonstrated in established murine models, including collagen-induced arthritis (CIA) and the NZB/W mouse model of lupus, where it protected against clinical disease, joint damage, and bone loss [1] [2].

Clinical Development Status

This compound has advanced to Phase II clinical trials for several autoimmune indications, as shown in the table below.

| Indication | Highest Phase | Status (as of late 2022/2023) |

|---|---|---|

| Systemic Lupus Erythematosus | Phase II | Trial completed (Dec 2022) [5] |

| Rheumatoid Arthritis | Phase II | Trial completed (Dec 2022) [5] |

| Sjogren's Syndrome | Phase II | Trial completed (Dec 2022) [5] |

| Atopic Dermatitis | Phase II | Trial completed (Aug 2022) [5] |

Differentiation from Other BTK Inhibitors

This compound's clinical profile is defined by several key characteristics:

- Rapid and Nearly Complete Target Engagement: Achieves 100% BTK occupancy at low doses [1].

- Prolonged Pharmacodynamic Effect: The long half-life of the BTK protein itself means that once occupied, the pharmacodynamic effect persists for days after the drug has been cleared from the bloodstream [1].

- High Selectivity: Its design aims to minimize off-target effects by being highly selective for BTK [1] [2].

References

- 1. Safety, pharmacokinetics and pharmacodynamics of ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound is a Highly Selective BTK Inhibitor for Kinds of ... [cancer-research-network.com]

- 3. Discovery of this compound (BMS-986195): A Strategy for ... [pubmed.ncbi.nlm.nih.gov]

- 4. Targeting Bruton's tyrosine kinase (BTK) as a signaling ... [advancesinrheumatology.biomedcentral.com]

- 5. - Bristol Myers Squibb - AdisInsight this compound [adisinsight.springer.com]

Bruton's tyrosine kinase inhibitor covalent mechanism

Covalent Inhibition Mechanism of BTK

Ibrutinib, a canonical covalent BTK inhibitor, functions through a specific, multi-step mechanism targeting cysteine 481 (C481) within BTK's ATP-binding pocket [1] [2]. The process involves precise molecular orientation and bond formation, which you can visualize in the following pathway diagram:

The mechanism of covalent binding of ibrutinib to BTK's C481 residue involves a multi-step reaction with intermediate states [3].

The initial Non-Covalent BTK-Ibrutinib Complex is formed when the inhibitor's core structure docks into the ATP-binding pocket of BTK, positioning the electrophilic acrylamide warhead near the thiol (-SH) group of C481 [2].

The first chemical step involves Direct Proton Transfer. Quantum Mechanics/Molecular Mechanics (QM/MM) simulations reveal that the thiol proton of C481 is directly transferred to the β-carbon of the acrylamide warhead, leading to a Thiolate Intermediate and enabling a nucleophilic attack on the α,β-unsaturated system [4] [3].

This is followed by Covalent Bond Formation and Enol Intermediate. The nucleophilic attack results in the formation of a covalent carbon-sulfur (C-S) bond, creating a Enol Intermediate [4]. Finally, a Rate-Limiting Keto-Enol Tautomerization occurs. The enol intermediate undergoes a tautomerization to form the more stable ketone, producing the Final Inactivated BTK-Ibrutinib Complex. This step has a calculated energy barrier (ΔG‡) of 10.5 kcal mol⁻¹ [4].

Quantitative Characterization of Covalent Inhibitors

Characterizing covalent inhibitors requires specific kinetic and energetic parameters. The table below summarizes key quantitative data for BTK covalent inhibition.

| Parameter | Value / Finding | Significance / Interpretation | Primary Source |

|---|---|---|---|

| Tautomerization Energy Barrier (ΔG‡) | 10.5 kcal mol⁻¹ | Identifies the rate-limiting step in the covalent binding pathway. | [4] |

| Inactivation Rate Constant ((k_{inact})) | Often reported as a ratio (k_{inact}/K_I) | A composite measure of inhibitor efficiency; a higher ratio indicates more efficient inactivation. | [5] |

| Inhibition Constant ((K_I)) | Part of (k_{inact}/K_I) ratio | Reflects the affinity of the initial, reversible enzyme-inhibitor complex. | [5] |

| Binding Energy Contribution | Covalent bond formation is highly exergonic; non-covalent dispersion forces contribute more to total binding energy. | Highlights the critical role of strong non-covalent interactions in overall binding affinity and selectivity. | [6] |

| IC₅₀ for BTK | 0.5 nM | Measures the potency of the inhibitor in blocking BTK's function. | [1] |

A significant finding is that while covalent bond formation is highly exergonic, non-covalent van der Waals dispersion forces make a larger absolute contribution to the total binding energy [6]. This underscores that a potent covalent inhibitor requires both a reactive warhead and a well-optimized molecular scaffold for strong non-covalent interactions.

Experimental Protocols for Characterization

Evaluating covalent inhibitors requires specific methodologies to capture their time-dependent and irreversible nature.

Mechanistic Pathway Analysis via QM/MM: This protocol determines the detailed chemical reaction pathway. The system is modeled with a high-level quantum mechanical (QM) region encompassing the reactive atoms (C481 side chain, acrylamide warhead, key water molecules) embedded within a molecular mechanics (MM) representation of the rest of the protein and solvent [4] [3]. The reaction pathway is located using methods like the string method in collective variables, and free energy barriers are calculated to identify rate-limiting steps and transient intermediates [4] [3].

Kinetic Characterization of Covalent Inactivation ((k_{inact}/K_I)): This measures the efficiency of covalent modification. BTK is incubated with varying concentrations of the inhibitor over multiple time points. Residual enzyme activity is measured after each incubation. Data are fit to the progress curve equation for irreversible inhibition: ( \text{Activity} = e^{-k_{obs} \cdot t} ), where ( k_{obs} = \frac{k_{inact} \cdot [I]}{K_I + [I]} ) [5]. A plot of (k_{obs}) vs. [I] is used to determine the kinetic parameters (k_{inact}) and (K_I). The second-order rate constant (k_{inact}/K_I) is the most reliable parameter for comparing covalent inhibitor efficiency [5].

Cellular Target Engagement and Occupancy Assay: This protocol assesses inhibitor binding in a physiological context. Cells expressing BTK are treated with the inhibitor. BTK is immunoprecipitated from cell lysates and analyzed by liquid chromatography-mass spectrometry (LC-MS) to confirm covalent adduct formation [5]. To measure occupancy, lysates from treated cells are tested in a kinase activity assay with a covalent probe that competes for the C481 binding site. The reduction in probe binding correlates with the fraction of BTK occupied by the inhibitor [1] [5].

Future Directions in Covalent BTK Inhibition

Research is actively addressing the clinical challenge of resistance, often driven by mutations at the C481 site.

Reversible Covalent Inhibition: This emerging class, including Rilzabrutinib (PRN1008), features warheads (e.g., cyanoacrylamide) that form a covalent bond with C481, but the bond is more chemically labile and can reverse under physiological conditions [7]. This approach maintains potent inhibition while potentially offering a differentiated pharmacokinetic and safety profile, making it suitable for treating autoimmune diseases [7].

Overcoming Resistance Mutations: The primary mechanism of resistance to irreversible inhibitors like Ibrutinib is the C481S mutation, which removes the critical nucleophile for covalent binding [8]. Strategies include developing non-covalent inhibitors that do not rely on C481 or designing reversible covalent inhibitors that can still form transient bonds with the serine mutant, though with reduced affinity [7].

The field of covalent BTK inhibition continues to evolve, with ongoing research focused on designing next-generation inhibitors that combine optimal reactivity, selectivity, and ability to overcome resistance.

References

- 1. Ibrutinib: a first in class covalent inhibitor of Bruton's tyrosine ... [pmc.ncbi.nlm.nih.gov]

- 2. Structure-Function Relationships of Covalent and Non ... [frontiersin.org]

- 3. Computational Investigation of the Covalent Inhibition ... [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of covalent binding of ibrutinib to Bruton's tyrosine ... [pubs.rsc.org]

- 5. Merits and Pitfalls in the Characterization of Covalent ... [sciencedirect.com]

- 6. Modeling the Binding and Conformational Energetics of a ... [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of Reversible Covalent Bruton's Tyrosine Kinase ... [pubmed.ncbi.nlm.nih.gov]

- 8. Bruton tyrosine kinase covalent inhibition shapes the ... [haematologica.org]

Branebrutinib in silico binding studies

Available Information on Branebrutinib

Although direct in silico binding data is unavailable, the search results provide strong evidence of this compound's binding mechanism and high selectivity from experimental studies. The table below summarizes the key characteristics that are known from the literature.

| Characteristic | Description | Evidence from Literature |

|---|---|---|

| Target | Bruton's Tyrosine Kinase (BTK) [1] [2] [3] | |

| Binding Residue | Cysteine 481 (Cys481) in the active site [1] [2] | |

| Binding Mechanism | Irreversible, covalent binding [1] [2] [3] | |

| Selectivity | >5000-fold selectivity for BTK over 240 other kinases [1] | |

| Key Effect | Rapid and high BTK occupancy (100% after single 10 mg dose) [1] |

How to Proceed with Computational Studies

Since specific in silico data for this compound is not publicly available, you can build a computational research plan based on the known experimental data and studies of similar drugs.

- Leverage Known Structural Data: The confirmed covalent binding to Cys481 provides a critical starting point for any molecular docking or dynamics simulation [1] [2]. You can use this to model the binding mode.

- Study Related Compounds: The search results include a detailed computational investigation of ibrutinib, a first-generation covalent BTK inhibitor that also targets Cys481 [4]. The methodologies in this study, such as hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) simulations and the string method, provide an excellent template for modeling the binding reaction of this compound [4].

- Construct a Homology Model: If a crystal structure of the this compound-BTK complex is unavailable, you can create a homology model using a structure like the ibrutinib-BTK complex (PDB ID: 5P9J) as a template [4]. Docking studies could then be performed based on this model.

Suggested Workflow for In Silico Analysis

Based on the general approach for covalent inhibitors and the specific methods found for ibrutinib [4], the following diagram outlines a potential workflow for conducting in silico binding studies on this compound.

The experimental data provides a solid foundation for computational work. By applying the methodologies used for ibrutinib to this compound, you can generate valuable in silico insights to guide further research.

References

- 1. Safety, pharmacokinetics and pharmacodynamics of ... [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of this compound (BMS-986195): A Strategy for ... [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of this compound (BMS-986195)... | DrugBank Online [go.drugbank.com]

- 4. Computational Investigation of the Covalent Inhibition ... [pmc.ncbi.nlm.nih.gov]

Branebrutinib preclinical efficacy models

Preclinical Efficacy of Branebrutinib

This compound (BMS-986195) is a potent, highly selective, oral, small-molecule, covalent inhibitor of Bruton's tyrosine kinase (BTK) [1]. The table below summarizes its preclinical efficacy as reported in the search results:

| Disease Model | Species | Dosing Regimen | Key Efficacy Findings | BTK Occupancy |

|---|---|---|---|---|

| Collagen-Induced Arthritis (CIA) [1] | Mouse | ≥ 0.5 mg/kg, orally, once daily | Protection against clinically evident disease, histological joint damage, and bone mineral density loss. Maximal efficacy observed. | ≥ 90% inactivation of BTK in vivo |

| Collagen Antibody-Induced Arthritis (CAIA) [1] | Mouse | ≥ 0.5 mg/kg, orally, once daily | Protection against clinically evident disease, histological joint damage, and bone mineral density loss. Maximal efficacy observed. | ≥ 90% inactivation of BTK in vivo |

| Lupus Nephritis [1] | Mouse | As low as 0.2 mg/kg | Potent efficacy across a range of measures (e.g., reduction in proteinuria). | Robust inhibition of BTK activity |

This compound has demonstrated >5000-fold selectivity for BTK over 240 other kinases, with only four related Tec family kinases showing less selectivity [1]. This high selectivity is a key differentiator intended to minimize off-target effects.

Signaling Pathway and Mechanism of Action

Bruton's tyrosine kinase (BTK) is a crucial enzyme in the B-cell receptor (BCR) signaling pathway and is also involved in signaling through Fc receptors (FcγR, FcεRI) found on various immune cells like B cells, macrophages, mast cells, and basophils [1] [2] [3].

The following diagram illustrates the key signaling pathways involving BTK and how this compound exerts its inhibitory effect.

This compound covalently binds to the cysteine 481 (Cys481) residue in the ATP-binding site of BTK, leading to its rapid inactivation [1] [3]. This inhibition disrupts the downstream signaling cascades that drive B-cell activation, proliferation, and survival, as well as the activation of other innate immune cells [1] [3]. In autoimmune disease models, this mechanism translates to reduced inflammation and tissue damage.

References

Comprehensive Technical Analysis of Branebrutinib BTK Occupancy Kinetics: Mechanism, Quantification, and Therapeutic Implications

Introduction to BTK Biology and Branebrutinib Mechanism

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase belonging to the Tec family of kinases that plays fundamental roles in multiple signaling pathways regulating B-cell development, differentiation, and activation. BTK is expressed in various hematopoietic cells including B lymphocytes, macrophages, neutrophils, mast cells, and osteoclasts, but is notably absent in T cells and plasma cells [1]. The structural organization of BTK comprises five functional domains: a pleckstrin homology (PH) domain at the N-terminus, followed by a TEC homology (TH) domain, SRC homology 3 (SH3) domain, SH2 domain, and a catalytic kinase domain at the C-terminus [1]. BTK activation occurs through a multi-step process initiated by recruitment to the cell membrane through binding of its PH domain to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), followed by phosphorylation at tyrosine residue 551 (Y551) by SRC family kinases or SYK, and subsequent autophosphorylation at tyrosine 223 (Y223) for full activation [1].

This compound (BMS-986195) is a potent, highly selective, oral small molecule covalent inhibitor that specifically targets BTK through irreversible binding to cysteine 481 (Cys481) within the active site [2] [3]. This covalent modification results in rapid inactivation of BTK kinase activity, effectively abrogating downstream signaling pathways. This compound demonstrates remarkable selectivity, with >5000-fold selectivity for BTK over 240 other kinases, exhibiting only minimal cross-reactivity with four related Tec family kinases [2]. The covalent binding mechanism enables sustained pharmacodynamic effects despite rapid clearance of the drug from plasma, as the inhibited BTK protein remains inactive until new protein synthesis occurs [2] [4]. This molecular strategy has been leveraged for therapeutic intervention in various B-cell malignancies and autoimmune disorders, positioning this compound as a promising candidate for targeted immunotherapy with potentially favorable pharmacokinetic and safety profiles.

Quantitative BTK Occupancy Kinetics and Pharmacodynamic Relationships

Pharmacokinetic and Pharmacodynamic Parameters

The kinetic profile of this compound demonstrates rapid absorption and clearance, coupled with prolonged target engagement. Data from phase I clinical trials reveal that this compound is rapidly absorbed following oral administration, reaching maximum plasma concentration within 1 hour post-dosing [2]. The compound exhibits a relatively short plasma half-life of 1.2-1.7 hours, with plasma concentrations dropping below detectable levels within 24 hours after administration [2]. Despite this rapid clearance, BTK occupancy remains sustained due to the covalent binding mechanism of this compound to its target. Following a single 10 mg dose, BTK occupancy reaches 100%, with occupancy decay following a predictable pattern corresponding to the natural turnover rate of the BTK protein [2].

Table 1: Key Pharmacokinetic Parameters of this compound from Phase I Clinical Trials

| Parameter | Value | Conditions | Source |

|---|---|---|---|

| Tmax | ~1 hour | Single dose (0.3-30 mg) | [2] |

| Plasma half-life | 1.2-1.7 hours | Single dose | [2] |

| Time to undetectable | <24 hours | - | [2] |

| BTK occupancy half-life | 115-154 hours | Multiple dose | [2] |

| Occupancy EC50 | ~22.3 nM | Ramos cells | [4] |

The disconnect between plasma pharmacokinetics and target engagement represents a crucial characteristic of covalent inhibitors like this compound. While the drug is rapidly cleared from systemic circulation, its pharmacodynamic effects persist significantly longer due to the irreversible nature of the drug-target interaction [2] [4]. The mean half-life of BTK occupancy decay ranges between 115-154 hours (approximately 5-6 days) following multiple dosing, aligning with the estimated turnover rate of the BTK protein itself [2]. This prolonged occupancy supports less frequent dosing regimens than would be predicted based on plasma half-life alone, potentially enhancing patient compliance and reducing peak concentration-dependent adverse events.

In Vitro and Preclinical Binding Kinetics

Comprehensive mechanistic studies of BTK inhibition kinetics provide fundamental insights into this compound's pharmacodynamic profile. Research utilizing quantitative pharmacokinetic-pharmacodynamic (PK/PD) modeling has established critical parameters governing the interaction between covalent BTK inhibitors and their target [4]. The inhibition efficiency is quantified by the second-order rate constant kinact/Ki, which represents the efficiency of inactivation when the enzyme-inhibitor complex is in rapid equilibrium relative to the rate of the covalent bond formation step. For this compound and similar covalent BTK inhibitors, this parameter determines the rate of target occupancy achieved at specific drug concentrations [4].

Table 2: In Vitro Binding Kinetics and Cellular Parameters of BTK Inhibition

| Parameter | Value | Interpretation | Source |

|---|---|---|---|

| k5 (kinact) | 2.41 ± 0.67 h⁻¹ | Maximum inactivation rate | [4] |

| Kappi | 40 nM | Apparent inhibition constant | [4] |

| Occupancy EC50 | 22.3 ± 5.4 nM | Concentration for 50% occupancy | [4] |

| Target turnover (ρ) | 0.079 h⁻¹ | BTK degradation/resynthesis rate | [4] |

| M (KM/[S]) | 0.05-0.1 | ATP competition parameter | [4] |

The target turnover rate (ρ = 0.079 h⁻¹) represents the combined processes of BTK degradation and resynthesis, which ultimately determines the recovery of functional BTK following covalent modification [4]. In cellular washout experiments, BTK occupancy by CC-292 (a related covalent BTK inhibitor) decreased to approximately 30% after 24 hours following initial complete engagement, demonstrating the significance of new protein synthesis in restoring signaling capacity [4]. This turnover rate corresponds to a BTK half-life of approximately 8.8 hours in Ramos cells, though the occupancy half-life observed clinically is substantially longer, potentially reflecting differences in cellular contexts or contribution from drug-specific properties [2] [4].

Experimental Protocols for Assessing BTK Occupancy

Target Occupancy Assay Methodology

The quantitative assessment of BTK occupancy represents a critical component in understanding the pharmacodynamics of this compound and related covalent inhibitors. The established methodology utilizes a competitive covalent probe approach to quantify the percentage of BTK molecules that have been modified by the inhibitor versus those remaining available for binding [4]. The experimental workflow begins with preparation of cell lysates from treated samples, followed by incubation with high concentrations of a fluorescent covalent probe (BDP-CC-292) that specifically labels unoccupied BTK molecules [4]. The labeled proteins are then separated by SDS-PAGE and quantified through fluorescence scanning to determine the amount of probe-bound BTK.

The complementary measurement of total BTK levels is performed via Western blot analysis of the same samples, enabling calculation of the occupancy percentage [4]. The occupancy rate is determined using the formula: % Occupancy = [1 - (BTKprobe-bound / BTKtotal)] × 100. For concentration-response relationships, cells or samples are treated with varying concentrations of this compound, typically for a standardized period (1-2 hours) to approach equilibrium binding conditions. The data are then fit to an equilibrium target occupancy model to extract kinetic parameters including the maximum inactivation rate (k5 or kinact) and apparent inhibition constant (Kappi) [4]. This methodology provides direct measurement of target engagement in biological systems, bridging the gap between plasma drug concentrations and pharmacological effects.

Translational PK/PD Modeling Approach

The mechanistic PK/PD modeling framework for this compound integrates drug pharmacokinetics, target binding kinetics, and biological system parameters to predict target occupancy and therapeutic effects [4]. The model structure accounts for the irreversible binding mechanism through inclusion of the association rate constant (kon) and the covalent bond formation rate (kinact), as well as system-specific parameters such as target turnover rate and ATP competition effects [4]. For preclinical-to-clinical translation, the model incorporates physiological differences in BTK expression levels, turnover rates, and cellular distribution between experimental systems and humans.

The critical model components include: 1) a pharmacokinetic module describing drug absorption, distribution, and elimination; 2) a target binding module simulating the covalent interaction between this compound and BTK; 3) a turnover module accounting for BTK degradation and synthesis; and 4) a pharmacodynamic module linking BTK occupancy to downstream biological effects [4]. Model parameters are initially estimated from in vitro assays and then refined using data from cellular systems and in vivo studies. This quantitative framework enables prediction of therapeutic dosing regimens by identifying the relationship between this compound exposure, target occupancy levels, and efficacy metrics, thereby supporting rational drug development decisions [2] [4].

Experimental workflow for BTK occupancy assessment using competitive covalent probe methodology.

Clinical Development and Therapeutic Implications

Safety and Tolerability Profile

The phase I clinical evaluation of this compound in healthy participants established its preliminary safety and tolerability profile. The study employed a randomized, double-blind, placebo-controlled design with single-ascending dose (SAD: 0.3-30 mg), multiple-ascending dose (MAD: 0.3-10 mg daily for 14 days), and Japanese multiple-ascending dose (JMAD) cohorts [2]. Overall, this compound was well tolerated across the dose ranges tested, with the majority of adverse events characterized as mild to moderate in severity [2]. The incidence and severity of adverse events did not demonstrate a clear dose-response relationship, supporting a favorable therapeutic window for further clinical development.

A single serious adverse event was reported that led to study discontinuation, though specific details were not provided in the available literature [2]. Importantly, no pattern of laboratory abnormalities, vital sign changes, or electrocardiogram findings was identified across the study cohorts. The safety profile of this compound appears consistent with other selective BTK inhibitors, though comprehensive assessment in patient populations with autoimmune diseases or B-cell malignancies will be necessary to fully characterize its risk-benefit profile [2] [1]. The combination of favorable tolerability with sustained target engagement supports continued investigation of this compound in larger clinical trials.

Therapeutic Applications and Clinical Translation

The therapeutic potential of this compound spans both autoimmune disorders and B-cell malignancies, leveraging the critical role of BTK in multiple signaling pathways. In autoimmune conditions, BTK inhibition targets several pathological mechanisms: B-cell activation and autoantibody production through B-cell receptor signaling, immune complex formation and inflammation via Fc receptor signaling in myeloid cells, and osteoclast-mediated bone destruction through RANK/RANK-L signaling [2] [1]. Preclinical studies demonstrated robust efficacy in murine models of collagen-induced arthritis, with this compound protecting against clinically evident disease, histological joint damage, and bone mineral density loss at doses achieving ≥90% BTK occupancy [2].

The translational PK/PD modeling approach enables rational selection of dosing regimens for clinical trials. Based on the sustained BTK occupancy despite rapid plasma clearance, intermittent dosing schedules or once-daily administration would be expected to maintain sufficient target engagement for therapeutic efficacy [2] [4]. The relationship between BTK occupancy and efficacy appears to follow a steep exposure-response curve, with near-complete occupancy required for maximal effect in autoimmune models [2]. This contrasts with some B-cell malignancies where partial inhibition may suffice, potentially reflecting differential vulnerability of malignant versus normal B-cells to BTK inhibition [1] [4]. Clinical development continues to optimize this compound dosing to maintain high BTK occupancy while minimizing potential off-target effects.

BTK signaling pathways inhibited by this compound showing key therapeutic mechanisms.

Conclusion and Future Directions

This compound represents a promising therapeutic agent characterized by rapid and sustained BTK occupancy, favorable selectivity, and acceptable preliminary safety profile. The unique pharmacokinetic-pharmacodynamic dissociation exhibited by this compound—where plasma concentrations decline rapidly while target engagement persists—enables dosing regimens that maintain continuous pathway inhibition without requiring sustained high drug exposure [2] [4]. This profile potentially offers advantages over reversible inhibitors by ensuring more consistent target coverage throughout the dosing interval. The quantitative understanding of BTK occupancy kinetics and turnover provides a robust foundation for rational dose selection in clinical development, optimizing the probability of therapeutic success while minimizing potential adverse events.

References

- 1. inhibitors in the treatment of hematological malignancies and... BTK [jhoonline.biomedcentral.com]

- 2. Safety, pharmacokinetics and pharmacodynamics of this compound ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 4. A quantitative mechanistic PK/PD model directly connects Btk target... [pubs.rsc.org]

Drug Profile & Mechanism of Action

Branebrutinib (BMS-986195) is an orally active, potent, and highly selective small-molecule covalent inhibitor of Bruton's Tyrosine Kinase (BTK). Its core mechanism involves the irreversible covalent modification of the cysteine-481 (Cys481) residue within the ATP-binding site of BTK, leading to rapid inactivation of the enzyme [1] [2] [3].

It demonstrates robust in vivo efficacy in murine models of immune-mediated diseases such as rheumatoid arthritis and lupus [1] [4]. The table below summarizes its primary pharmacological characteristics.

| Property | Description |

|---|---|

| Molecular Weight | 370.42 [5] |

| Molecular Formula | C₂₀H₂₃FN₄O₂ [5] |

| CAS No. | 1912445-55-6 [5] |

| Mechanism | Irreversible covalent inhibitor of BTK [1] [2] |

| Primary Target | Bruton's Tyrosine Kinase (BTK) [1] [5] |

| Key Binding Site | Cysteine-481 (Cys481) [1] [3] |

| Selectivity | >5,000-fold selective for BTK over 240 other kinases; inhibits other Tec family kinases (TEC, BMX, TXK) at higher concentrations [1] [5] |

Quantitative Pharmacological & PK/PD Data

This compound's high potency and unique pharmacokinetic-pharmacodynamic (PK/PD) profile enable sustained target engagement despite rapid clearance from the bloodstream [1].

| Parameter | Value / Finding | Context / Details |

|---|---|---|

| In Vitro Potency (IC₅₀) [5] | ||

| BTK | 0.1 nM | Cell-free assay |

| TEC | 0.9 nM | Cell-free assay |

| BMX | 1.5 nM | Cell-free assay |

| TXK | 5.0 nM | Cell-free assay |

| Human Whole Blood Assay (IC₅₀) [1] [5] | 11 nM | Inhibition of B-cell receptor-stimulated CD69 on B cells |

| Clinical PK (Healthy Participants) [1] | ||

| Tmax | ~1 hour | Time to maximum plasma concentration |

| Plasma Half-life | 1.2 - 1.7 hours | Short systemic exposure |

| Clinical PD (BTK Occupancy) [1] [6] | ||

| Target Engagement | 100% occupancy | Reached after a single 10 mg dose |

| Occupancy Half-life | 115 - 154 hours | Explains sustained effect despite short PK half-life |

Drug-Drug Interaction (DDI) Profile

This compound was evaluated in dedicated DDI studies. The table below summarizes its effects on common probe substrates, indicating a generally low DDI risk [6].

| Concomitant Medication | DME or Transporter Tested | Cmax Ratio (90% CI) | AUCINF Ratio (90% CI) | Clinical Implication |

|---|---|---|---|---|

| Digoxin | P-glycoprotein (P-gp) | 1.57 (1.36–1.80) | 1.21 (1.11–1.32) | Mild increase in exposure |

| Methotrexate | BCRP, OATs, OATPs | 1.00 (0.92–1.09) | 0.94 (0.90–0.99) | No interaction |

| Montelukast | CYP2C8 | 1.56 (1.24–1.95) | 1.27 (1.10–1.47) | Weak interaction |

| Midazolam | CYP3A4 | 0.95 (0.82–1.11) | 1.00 (0.84–1.19) | No interaction |

| Rosuvastatin | BCRP, OATP1B1/1B3 | 0.81 (0.71–0.93) | 0.96 (0.88–1.04) | No interaction |

Experimental Protocols from Key Studies

While the search results do not provide full laboratory manuals, they outline key methodological frameworks used in this compound's profiling.

1. In Vitro Kinase Selectivity and Potency Assays [1] [5]

- Objective: To determine the half-maximal inhibitory concentration (IC₅₀) against BTK and assess selectivity across a kinase panel.

- Methodology: this compound was tested in cell-free biochemical assays against a panel of 240+ kinases. The percentage of kinase activity was measured in the presence of varying concentrations of the inhibitor, and IC₅₀ values were calculated.

- Key Tool: The high-resolution covalent inhibitor strategy was key to achieving selectivity [2].

2. BTK Occupancy Assay in Clinical Studies [1]

- Objective: To measure the extent and duration of BTK target engagement in humans.

- Methodology: A mass spectrometry-based assay was used to directly measure the ratio of drug-occupied to free BTK in peripheral blood mononuclear cells (PBMCs) collected from healthy participants in the Phase I study (NCT02705989). This method provided high-resolution data on BTK occupancy and its decay over time.

3. In Vivo Efficacy Models [1] [5] [4]

- Objective: To evaluate the efficacy of this compound in animal models of autoimmune disease.

- Models Used:

- Collagen-Induced Arthritis (CIA) and Collagen Antibody-Induced Arthritis (CAIA): Murine models for rheumatoid arthritis. Efficacy was measured by reduction in clinical disease score, histologic joint damage, and bone mineral density loss.

- NZB/W Mouse Model: A spontaneous model of lupus nephritis. Efficacy was measured by reduction in proteinuria and other disease markers.

- Dosing: Typically administered once daily by oral gavage at doses ranging from 0.2 mg/kg to 1.5 mg/kg [5].

BTK Signaling Pathway and this compound Inhibition

The following diagram illustrates the key signaling pathways mediated by BTK and the point of inhibition by this compound.

> this compound covalently binds to BTK at Cys481, inhibiting its role in multiple signaling pathways downstream of key immune receptors.

References

- 1. Safety, pharmacokinetics and pharmacodynamics of ... [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of this compound (BMS-986195): A Strategy for ... [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting Bruton's tyrosine kinase (BTK) as a signaling ... [advancesinrheumatology.biomedcentral.com]

- 4. This compound is a Highly Selective BTK Inhibitor for Kinds of ... [cancer-research-network.com]

- 5. This compound (BMS-986195) | BTK inhibitor | Mechanism [selleckchem.com]

- 6. POS0672 ASSESSMENT OF THE DRUG- ... [sciencedirect.com]

Branebrutinib synthetic pathway

What is Branebrutinib?

This compound (BMS-986195) is a potent, orally active, and highly selective small-molecule inhibitor of Bruton's tyrosine kinase (BTK). It acts by covalently modifying the cysteine 481 (Cys481) residue in the active site of the BTK enzyme, leading to its rapid inactivation [1] [2].

The table below summarizes its core properties:

| Property | Description |

|---|---|

| Drug Type | Small molecule [3] |

| Molecular Formula | C₂₀H₂₃FN₄O₂ [3] |

| Mechanism of Action | Covalent, irreversible BTK inhibitor [1] [2] |

| Selectivity | >5000-fold selective for BTK over 240 other kinases; higher selectivity within the Tec family [1] [2] |

| Key Development Phase | Phase 2 (for autoimmune indications) [3] |

Pharmacokinetics and Pharmacodynamics from Phase I Study

A first-in-human Phase I study (NCT02705989) evaluated the safety, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound in healthy participants [1].

- Pharmacokinetics: After oral administration, this compound was rapidly absorbed, reaching peak plasma concentration within 1 hour. It had a short plasma half-life of 1.2–1.7 hours, falling to undetectable levels within 24 hours [1].

- Pharmacodynamics: Despite its short presence in the bloodstream, this compound leads to rapid and high BTK occupancy. A single 10 mg dose achieved 100% BTK occupancy. The occupancy decayed slowly, with a half-life of 115–154 hours, meaning the pharmacodynamic effect persisted long after the drug was cleared from plasma [1].

The following diagram illustrates the workflow and key findings of this foundational Phase I study.

Workflow of the foundational Phase I clinical trial for this compound.

BTK Inhibition and Therapeutic Potential

BTK is a crucial enzyme in B-cell receptor and Fc receptor signaling pathways, making it a rational target for autoimmune diseases [1].

- Mechanism in Autoimmunity: By inhibiting BTK, this compound can suppress B-cell functions like cytokine production and CD86 expression, as well as Fc receptor-dependent activation of myeloid cells (e.g., TNF-α production) which are implicated in diseases like rheumatoid arthritis and lupus [1] [2].

- Preclinical Evidence: Robust efficacy was demonstrated in mouse models of rheumatoid arthritis and lupus nephritis, protecting against disease symptoms, joint damage, and bone loss [1] [2].

Current Clinical Development Status

According to the latest data, this compound has advanced to Phase 2 clinical trials for several autoimmune indications, as shown in the table below [3].

| Indication | Highest Phase | Key Dates (as of 2025) |

|---|---|---|

| Systemic Lupus Erythematosus (SLE) | Phase 2 | Trial results updated in Jan 2024 |

| Sjogren's Syndrome | Phase 2 | Phase 2 announced in Jan 2022 |

| Atopic Dermatitis (Moderate to Severe) | Phase 2 | Phase 2 announced in Aug 2021 |

Summary

While the exact synthetic pathway for this compound remains undisclosed in public literature, its profile as a highly selective, covalent BTK inhibitor is well-established. Its unique short plasma half-life but sustained target occupancy supports its potential as a therapeutic agent for autoimmune conditions, with several Phase 2 trials underway.

References

The Mechanism of Covalent BTK Inhibition at C481

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase crucial for B-cell receptor (BCR) signaling and is a validated target for B-cell malignancies and autoimmune diseases [1]. The cysteine 481 (C481) residue in the ATP-binding pocket of BTK's kinase domain is the key site for covalent binding by several inhibitors [2] [3].

The mechanism for a first-generation inhibitor, ibrutinib, has been studied in detail. The reaction proceeds via a direct proton transfer from the C481 thiol group to the carbonyl oxygen of the inhibitor's acrylamide warhead [2]. This is followed by covalent bond formation and a final, rate-limiting keto-enol tautomerization to form the inactivated BTK-inhibitor complex [2]. This mechanism is distinct from other kinases due to the absence of a strong catalytic base near C481 in BTK [2].

Branebrutinib (BMS-986195) Profile

This compound is a potent, highly selective, oral, small-molecule covalent inhibitor of BTK [4]. The table below summarizes key quantitative data from its first-in-human Phase I study (NCT02705989).

| Parameter | Summary of Findings |

|---|---|

| Dosing | Single Ascending Dose (SAD): 0.3–30 mg; Multiple Ascending Dose (MAD): 0.3–10 mg daily for 14 days [4]. |

| Pharmacokinetics (PK) | Rapid absorption (max plasma concentration in <1 hr); Short plasma half-life (1.2–1.7 hr); Fell to undetectable levels within 24 hours [4]. |

| Pharmacodynamics (PD) / BTK Occupancy | 100% BTK occupancy reached after a single 10-mg dose; PD half-life of occupancy decay: 115–154 hours [4]. |

| Safety | Well tolerated; majority of adverse events were mild or moderate [4]. |

A key characteristic of this compound is the disconnect between its short plasma presence and its prolonged pharmacodynamic effect. The drug covalently binds to BTK, and the slow decay of BTK occupancy (driven by the long half-life of the BTK protein itself) allows for sustained target inhibition long after the drug has been cleared from the bloodstream [4].

Key Experimental Methods for Evaluation

The following methodologies are critical for characterizing covalent BTK inhibitors like this compound.

- Mass Spectrometry BTK Occupancy Assay: This is a core pharmacodynamic assay. It measures the ratio of drug-occupied to free BTK in patient samples (e.g., peripheral blood mononuclear cells). The assay works by quantifying the percentage of BTK that is resistant to modification by a covalent probe, indicating sites already occupied by the drug [4].

- Kinase Selectivity Profiling: this compound was screened against panels of hundreds of kinases. It demonstrated high selectivity for BTK, with activity against only a few related Tec family kinases [4].

- Cellular Phospho-BTK Assays: To demonstrate functional target engagement, the inhibition of BTK autophosphorylation at tyrosine 223 (Y223) is measured in cells via Western blotting [5]. This confirms the inhibitor is effectively shutting down BTK signaling.

- In vitro Kinase Assays: These determine the half-maximal inhibitory concentration (IC50) of the compound against purified BTK protein, measuring its direct potency [4].

The diagram below illustrates the workflow for the key mass spectrometry-based BTK occupancy assay.

Workflow for the mass spectrometry-based BTK occupancy assay.

The Challenge of C481 Resistance

A major clinical limitation of covalent BTK inhibitors is the acquisition of resistance, most commonly through a C481S mutation in BTK. This mutation replaces cysteine with serine, which lacks a reactive thiol group, preventing the formation of a covalent bond with the drug [6] [5]. This can render drugs like ibrutinib, acalabrutinib, and zanubrutinib less effective [6].

Research shows that while the C481S mutant is still catalytically active, it can lead to a significant decrease in the potency of covalent inhibitors [5]. This has driven the development of next-generation inhibitors that do not rely on covalent binding to C481.

Non-Covalent and Reversible Covalent Inhibitors

To overcome C481-mediated resistance, new inhibitor classes have been developed. The table below contrasts the different approaches.

| Inhibitor Class | Binding Mechanism | Example Agents | Key Feature |

|---|---|---|---|

| Irreversible Covalent | Forms permanent covalent bond with C481 [2]. | Ibrutinib, Acalabrutinib, This compound, Zanubrutinib [1]. | Sustained target inhibition. |

| Reversible Non-Covalent | Binds via hydrophobic interactions & hydrogen bonds; independent of C481 [7]. | Pirtobrutinib, Fenebrutinib [6] [7]. | Active against C481S mutant BTK [7]. |

| Reversible Covalent | Forms a transient covalent bond that can dissociate [8]. | Rilzabrutinib [8]. | Potential for balanced efficacy and safety. |

References

- 1. BTK inhibitors in the treatment of hematological malignancies and... [jhoonline.biomedcentral.com]

- 2. Mechanism of covalent binding of ibrutinib to Bruton's ... [pmc.ncbi.nlm.nih.gov]

- 3. BTK Inhibition and the Mechanism of Action of Ibrutinib [targetedonc.com]

- 4. Safety, pharmacokinetics and pharmacodynamics of this compound ... [pmc.ncbi.nlm.nih.gov]

- 5. Substitution scanning identifies a novel, catalytically active ... [pmc.ncbi.nlm.nih.gov]

- 6. BTK gatekeeper residue variation combined with cysteine ... [nature.com]

- 7. Discovery of new non-covalent reversible BTK inhibitors [sciencedirect.com]

- 8. From C Resistance Evasion to Platelet Function Preservation: Rilzab [dovepress.com]

Branebrutinib Tec family kinase selectivity

Tec Family Kinase Selectivity Profile

| Kinase | IC₅₀ (nM) | Fold-Selectivity (vs. other kinases) |

|---|---|---|

| BTK | 0.1 | Reference |

| TEC | 0.9 | ~9-fold |

| BMX | 1.5 | ~15-fold |

| TXK | 5 | ~50-fold |

Source: [1]

Beyond the Tec family, branebrutinib demonstrates exceptional broader kinase selectivity, reported to be over 5,000-fold selective for BTK compared to 240 other kinases [2] [1].

Mechanism of Action and Experimental Insights

This compound is designed as a covalent irreversible inhibitor that binds to the cysteine 481 (Cys481) residue in the ATP-binding pocket of BTK, leading to permanent inactivation of the enzyme [2] [3]. This mechanism is visualized in the following signaling pathway diagram:

The experimental data supporting this compound's potency and selectivity comes from several key methodologies:

- In Vitro Kinase Assays: Determination of IC₅₀ values against purified kinases [1]

- Whole Blood Assay: Measurement of BTK inactivation rate (3.5 × 10⁻⁴ nM⁻¹·min⁻¹) in human whole blood [1]

- Cellular Functional Assays:

- B Cell Proliferation Assay: Inhibition of antigen-driven B cell proliferation (IC₅₀ <1 nM) [1]

- CD86 Expression Assay: Measurement of inhibited CD86 surface expression on B cells after stimulation (IC₅₀ <1 nM) [1]

- Cytokine Production Assay: Inhibition of antigen-dependent interleukin-6 production (IC₅₀ <1 nM) [1]

Clinical and Preclinical Relevance

The high selectivity of this compound translates to robust pharmacodynamic effects despite rapid clearance from plasma [2]. In healthy volunteers, a single 10 mg dose achieved 100% BTK occupancy in peripheral blood [2]. The BTK occupancy half-life was substantially longer (115-154 hours) than the plasma half-life (1.2-1.7 hours), enabling sustained target coverage even after the drug is cleared from circulation [2].

This profile supported its clinical development for immune-mediated diseases including rheumatoid arthritis, systemic lupus erythematosus, Sjögren's Syndrome, and atopic dermatitis [4]. However, based on available data, this compound appears to have reached Phase 2 trials without progressing further toward approval [4].

References

- 1. BMS-986195 | Btk inhibitor | CAS 1912445-55-6 | Buy BMS-986195... [invivochem.com]

- 2. Safety, pharmacokinetics and pharmacodynamics of this compound ... [pmc.ncbi.nlm.nih.gov]

- 3. Targeting Bruton's tyrosine kinase (BTK) as a signaling ... [advancesinrheumatology.biomedcentral.com]

- 4. This compound - Drug Targets, Indications, Patents [synapse.patsnap.com]

Comprehensive Clinical Trial Protocol Design for Branebrutinib: Application Notes for Researchers and Drug Development Professionals

Introduction to Branebrutinib and BTK Inhibition Rationale

This compound (BMS-986195) represents a novel therapeutic approach in the treatment of autoimmune diseases through its targeted mechanism as a potent, highly selective, small-molecule covalent inhibitor of Bruton's tyrosine kinase (BTK). BTK, a member of the Tec family of non-receptor tyrosine kinases, serves as a crucial signaling molecule in multiple immune pathways. It is expressed in hematopoietic cells including B lymphocytes, monocytes, macrophages, and granulocytes, but notably absent in T cells, NK cells, and plasma cells. The kinase plays an essential role in B-cell receptor (BCR) signaling, Fc receptor signaling (including FcγR and FcεRI), and RANK receptor signaling in osteoclasts, positioning it as an ideal target for autoimmune conditions driven by aberrant B-cell and myeloid cell activity [1] [2].

The therapeutic rationale for BTK inhibition in autoimmune diseases stems from its central position in multiple inflammatory pathways. In rheumatoid arthritis (RA), BTK regulates proinflammatory signaling via Fcγ receptors that contributes to joint inflammation and destruction. In systemic lupus erythematosus (SLE), BCR signaling through BTK promotes the production of pathogenic autoantibodies. The Cys481 residue in BTK's active site makes it particularly amenable to covalent, irreversible inhibition, allowing for sustained pharmacodynamic effects despite rapid plasma clearance of the drug. This compound was specifically designed to capitalize on this mechanism, demonstrating >5000-fold selectivity for BTK over 240 other kinases, minimizing off-target effects while providing potent inactivation of the intended target [1] [2].

Early Clinical Development: Phase I Trials

Phase I Study Design and Methodology

The first-in-human evaluation of this compound employed a randomized, double-blind, placebo-controlled design conducted across single-ascending dose (SAD) and multiple-ascending dose (MAD) cohorts, including a dedicated cohort for Japanese participants (JMAD). The trial (NCT02705989) enrolled healthy participants aged 18-55 years with body mass index of 18-32 kg/m². The SAD component evaluated doses from 0.3 mg to 30 mg, while the MAD components evaluated doses from 0.3 mg to 10 mg administered once daily for 14 days. Participants were randomized 3:1 to receive either this compound or matching placebo, with comprehensive safety monitoring, pharmacokinetic (PK) sampling, and pharmacodynamic (PD) assessments conducted throughout the study and during a 14-day follow-up period [2].

The dose selection rationale for the Phase I trial was based on several considerations: regulatory requirements for safety relative to animal toxicology, in vitro characterization of BTK inactivation rates, estimated BTK half-life, preclinical drug stability assays, PK/PD modeling, and data from nonhuman primate studies. The maximum recommended starting dose based on no-observed-adverse-effect level with a 10-fold safety margin was 19 mg, but the predicted BTK occupancy at this dose exceeded 90% (the predicted therapeutic level). Therefore, the initial doses were selected at 0.3 mg and 1 mg to achieve lower initial activity for safety assessment [2].

Phase I Safety, Pharmacokinetic and Pharmacodynamic Results

The Phase I trial demonstrated that this compound was generally well-tolerated across all dose levels tested. Adverse events were predominantly mild to moderate in severity, with only one serious adverse event leading to discontinuation. The pharmacokinetic profile revealed rapid absorption, with maximum plasma concentration (C~max~) occurring within 1 hour after administration and a plasma half-life of 1.2-1.7 hours. Notably, plasma levels dropped to undetectable levels within 24 hours, indicating rapid clearance of the compound from systemic circulation [2].

The pharmacodynamic effects, however, persisted long after plasma concentrations became undetectable. Using a novel mass spectrometry assay that measured drug-occupied versus free BTK, researchers demonstrated that this compound achieved 100% BTK occupancy after a single 10 mg dose. The occupancy decayed predictably over time, with mean half-life of BTK occupancy ranging from 115-154 hours across MAD panels. This sustained target engagement despite rapid plasma clearance represents a key advantage of the covalent inhibition mechanism, allowing for continuous therapeutic effects with intermittent dosing [2].

Table 1: Key Pharmacokinetic and Pharmacodynamic Parameters from Phase I Study

| Parameter | Single Ascending Dose (0.3-30 mg) | Multiple Ascending Dose (0.3-10 mg QD) |

|---|---|---|

| T~max~ | Within 1 hour | Within 1 hour |

| Plasma t~½~ | 1.2-1.7 hours | 1.2-1.7 hours |

| Time to undetectable plasma levels | Within 24 hours | Within 24 hours |

| BTK occupancy | Up to 100% (at 10 mg) | Up to 100% |

| BTK occupancy t~½~ | - | 115-154 hours |

| Time to 100% occupancy | After single 10 mg dose | - |

Phase II Clinical Trial Program

Phase II Study Designs Across Autoimmune Indications

The promising Phase I results supported the advancement of this compound into Phase II clinical development across multiple autoimmune indications. The overarching Phase II program (NCT04186871, IM014-029) employed a multi-indication, parallel-group design to evaluate this compound in systemic lupus erythematosus (SLE), primary Sjögren's syndrome (pSS), and rheumatoid arthritis (RA). This comprehensive trial design allowed for efficient evaluation of this compound's therapeutic potential across related but distinct autoimmune conditions. The study planned to enroll approximately 119 participants across these indications, with separate sub-studies for each condition [3].

The SLE sub-study enrolled patients with active disease according to Systemic Lupus Erythematosus International Collaborating Clinics (SLICC) classification criteria, who had been diagnosed with SLE for more than 24 weeks before the screening visit. The pSS sub-study included patients with moderate to severe disease meeting ACR-EULAR classification criteria. The RA sub-study focused on adults with moderate to severe adult-onset RA classified as ACR global functional status class I to III. Across all indications, key exclusion criteria included certain other autoimmune diseases and overlap syndromes, significant drug allergies, active infections, and other clinically significant concurrent medical conditions [3].

Additional Phase II Evaluation in Dermatological Indications

Beyond the multi-indication autoimmune trial, this compound was separately evaluated in atopic dermatitis through a dedicated Phase II trial (NCT05014438, IM018-005). This study further exemplified the strategic development approach, targeting conditions with strong biological rationale for BTK inhibition. In atopic dermatitis, BTK inhibition potentially targets FcεRI signaling in mast cells and basophils, reducing the release of inflammatory mediators that drive disease pathology. The completion of this study was reported in September 2023, though detailed results are not yet publicly available [4] [5].

Table 2: Phase II Clinical Trial Program for this compound

| Indication | Trial Design | Patient Population | Primary Endpoints |

|---|---|---|---|

| Systemic Lupus Erythematosus (SLE) | Randomized, double-blind, placebo-controlled | Active SLE by SLICC criteria, diagnosed >24 weeks | Safety, efficacy measures |

| Primary Sjögren's Syndrome (pSS) | Randomized, double-blind, placebo-controlled | Moderate to severe pSS by ACR-EULAR criteria | Safety, efficacy measures |

| Rheumatoid Arthritis (RA) | Randomized, double-blind, placebo-controlled followed by open-label abatacept | Moderate to severe adult-onset RA, ACR class I-III | Safety, efficacy measures |

| Atopic Dermatitis | Randomized, double-blind, placebo-controlled | Moderate to severe atopic dermatitis | Safety, efficacy measures |

Detailed Experimental Protocols

BTK Occupancy Assessment Protocol

The pharmacodynamic assessment of this compound utilized a novel mass spectrometry-based assay that quantitatively measured drug-occupied versus free BTK in peripheral blood mononuclear cells (PBMCs). This protocol represented a significant advancement in precision pharmacodynamic monitoring for BTK inhibitors. The methodological workflow begins with blood sample collection from participants pre-dose and at specified timepoints post-dosing (typically at C~max~, trough, and during the elimination phase). PBMCs are isolated via density gradient centrifugation within 2 hours of collection, followed by cell counting and lysate preparation [2].

The analytical component involves trypsin digestion of protein lysates to generate BTK-derived peptides, including both the cysteine-containing peptide that covalently binds this compound and reference peptides not involved in drug binding. Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is then employed to quantitatively measure the relative abundance of modified versus unmodified BTK peptides. The BTK occupancy percentage is calculated using the formula:

% Occupancy = [1 - (Free BTK / Total BTK)] × 100

where Total BTK represents the sum of free and drug-occupied BTK. This method provides high-resolution data on both the extent and duration of target engagement, enabling precise characterization of the pharmacodynamic profile [2].

Preclinical Efficacy Assessment Protocol

The preclinical evaluation of this compound employed established animal models of autoimmune diseases to demonstrate proof-of-concept and inform clinical development. The key models included collagen-induced arthritis (CIA) and collagen antibody-induced arthritis (CAIA) in mice, which recapitulate features of human rheumatoid arthritis. In the CIA model, mice are immunized with bovine type II collagen emulsified in complete Freund's adjuvant, followed by a booster immunization 21 days later. This compound is administered orally once daily at varying doses (typically 0.1-10 mg/kg) beginning either before disease onset for prevention or after established disease for treatment [1].

The assessment methodology includes daily clinical scoring of arthritis severity based on paw swelling and erythema, histological evaluation of joint architecture (including cartilage damage, bone erosion, and synovial inflammation), and quantification of bone mineral density by micro-CT. Additional parameters include measurement of serum anti-collagen antibodies and inflammatory cytokines. In these models, this compound demonstrated maximal efficacy at doses ≥0.5 mg/kg administered orally once daily, which achieved ≥90% inactivation of BTK in vivo. Similar protocols were applied in a mouse model of lupus nephritis (MLR/lpr mice), where this compound reduced proteinuria and improved survival at doses as low as 0.2 mg/kg [1].

Signaling Pathways and Clinical Development Workflow

BTK Signaling Pathways in Autoimmunity

The therapeutic effects of this compound stem from its inhibition of BTK across multiple signaling pathways relevant to autoimmune pathogenesis. The diagram below illustrates the key pathways modulated by this compound and their clinical implications in autoimmune diseases.

BTK functions as a critical signaling node downstream of multiple surface receptors implicated in autoimmune pathology. B-cell receptor signaling through BTK leads to B-cell activation and differentiation into autoantibody-producing cells, particularly relevant to SLE. Fc receptor signaling in monocytes, macrophages, and granulocytes drives production of proinflammatory cytokines contributing to RA and atopic dermatitis. RANK receptor signaling through BTK promotes osteoclast differentiation and bone resorption, directly impacting joint destruction in RA. This compound's covalent modification of Cys481 in BTK's active site effectively disrupts these signaling cascades, providing a multifaceted approach to modulating autoimmune responses [1] [2] [6].

Clinical Development Workflow

The clinical development program for this compound followed a structured, sequential approach from preclinical evaluation through Phase II trials, as illustrated in the workflow below.

The development strategy for this compound emphasized comprehensive preclinical characterization followed by rigorous clinical evaluation. The program was designed to efficiently assess safety, pharmacokinetics, and pharmacodynamics in healthy participants before advancing to targeted patient populations with autoimmune conditions. The multi-indication Phase II approach allowed for parallel evaluation across several related autoimmune diseases, potentially accelerating the identification of the most promising therapeutic applications. This systematic development workflow exemplifies an efficient strategy for evaluating targeted therapies in autoimmune conditions with shared underlying pathophysiology [1] [2] [3].

Regulatory Considerations and Future Development

The clinical development of this compound has been guided by regulatory requirements for kinase inhibitors and autoimmune therapies. The Phase I study complied with Good Clinical Practice standards as defined by the International Conference on Harmonisation and adhered to the ethical principles of the Declaration of Helsinki. The study protocol, amendments, and participant-informed consent forms received approval by an Independent Ethics Committee before study initiation [2].

Looking forward, the development pathway for this compound will depend on results from the ongoing Phase II program. The multi-indication design allows sponsors to prioritize indications based on demonstrated efficacy and safety profiles. The unique pharmacodynamic properties of this compound—specifically its rapid and sustained BTK occupancy despite brief plasma exposure—may offer particular advantages in certain autoimmune conditions. Further development may explore optimized dosing regimens capitalizing on the prolonged BTK occupancy, potentially including intermittent dosing schedules that maintain target engagement while minimizing drug exposure. Additionally, the combination therapy approach being explored in the RA sub-study (this compound followed by abatacept) may provide insights into synergistic treatment strategies for refractory autoimmune diseases [2] [3].

References

- 1. Discovery of this compound (BMS-986195): A Strategy for ... [pubmed.ncbi.nlm.nih.gov]

- 2. Safety, pharmacokinetics and pharmacodynamics of ... [pmc.ncbi.nlm.nih.gov]

- 3. Study to Assess Safety and Effectiveness of this compound ... [ctv.veeva.com]

- 4. This compound - Drug Targets, Indications, Patents [synapse.patsnap.com]

- 5. A Study of BMS-986166 or this compound for the Treatment of ... [bmsstudyconnect.com]

- 6. Design, synthesis, and biological evaluation of ... [sciencedirect.com]

The Role of BTK Occupancy Assays in Drug Development

Bruton's Tyrosine Kinase (BTK) is a critical enzyme in B-cell receptor signaling and a validated drug target for B-cell malignancies and autoimmune diseases [1] [2]. Measuring the target occupancy—the percentage of BTK protein bound by an inhibitor—is essential for confirming target engagement in clinical trials and for rational dose selection [1] [2].

Clinical studies for BTK inhibitors like TAS5315 and poseltinib routinely use BTK occupancy in peripheral blood mononuclear cells (PBMCs) as a key pharmacodynamic biomarker [1] [2]. These assays help establish a relationship between drug exposure (pharmacokinetics) and its effect on the target (pharmacodynamics), ensuring that a therapeutic dose sufficiently inhibits BTK over the dosing interval [2].

Documented Assay Methodologies and Principles

Although a complete MS protocol was not found, the search results describe the principles of other established methods.